molecular formula C12H26O2 B14316356 1-[2-(Pentyloxy)ethoxy]pentane CAS No. 106003-55-8

1-[2-(Pentyloxy)ethoxy]pentane

Cat. No.: B14316356
CAS No.: 106003-55-8
M. Wt: 202.33 g/mol
InChI Key: LNVSOMKWPGPNOJ-UHFFFAOYSA-N
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Description

1-[2-(Pentyloxy)ethoxy]pentane is an organic compound with the molecular formula C12H26O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structure, which includes two pentyl groups connected by an ethoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Pentyloxy)ethoxy]pentane can be synthesized through a Williamson ether synthesis reaction. This involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction scheme is as follows:

[ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ]

In this case, the alkoxide ion is derived from pentanol, and the alkyl halide is 2-bromoethoxy pentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Pentyloxy)ethoxy]pentane can undergo various chemical reactions, including:

    Oxidation: The ether linkage can be oxidized to form peroxides or other oxidative products.

    Reduction: Reduction reactions can break the ether bond, yielding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl^-, Br^-) or alkoxides (RO^-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Peroxides or aldehydes.

    Reduction: Alcohols.

    Substitution: New ethers or other substituted products.

Scientific Research Applications

1-[2-(Pentyloxy)ethoxy]pentane has various applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Potential use in studying membrane permeability due to its amphiphilic nature.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to solubilize hydrophobic compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(Pentyloxy)ethoxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1-ethoxy-pentane: Similar structure but with only one ether linkage.

    2-ethoxy-3-methylpentane: Contains an additional methyl group, affecting its reactivity and physical properties.

    Diethyl ether: A simpler ether with two ethyl groups.

Uniqueness

1-[2-(Pentyloxy)ethoxy]pentane is unique due to its dual ether linkages and longer alkyl chains, which provide distinct solubility and reactivity characteristics compared to simpler ethers. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

106003-55-8

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

1-(2-pentoxyethoxy)pentane

InChI

InChI=1S/C12H26O2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

LNVSOMKWPGPNOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCOCCCCC

Origin of Product

United States

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